Home > Products > Screening Compounds P9457 > methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate - 126149-77-7

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Catalog Number: EVT-351636
CAS Number: 126149-77-7
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have shown significant biological activities, including antitubercular and anti-breast-cancer activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of 25 novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study reported an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield .

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (ara-Cadeguomycin)

Compound Description: This compound is an analog of cadeguomycin, designed and synthesized as part of research into nucleoside analogs. It was synthesized through glycosylation of 3-methoxymethyl-5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one with 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride. []

Relevance: Ara-Cadeguomycin shares the core pyrrolo[2,3-d]pyrimidine-5-carboxylic acid structure with methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The key difference lies in the substitution at the 7-position. Ara-Cadeguomycin features a β-D-arabinofuranosyl group at the 7-position, highlighting the exploration of nucleoside modifications in this compound series. []

(E)-3-(4-(((1-(7H-pyrrolo[2,3‐d]pyrimidin‐4‐yl)piperidin‐4‐yl)amino)methyl)phenyl)-N‐hydroxyacrylamide (Compound B3)

Compound Description: Compound B3 is a potent histone deacetylase (HDAC) inhibitor. It demonstrates significant antiproliferative effects against various tumor cell lines, with improved activity compared to suberoylanilide hydroxamic acid (SAHA). Mechanistically, B3 induces G0/G1-phase arrest and promotes apoptosis in cancer cells. []

Relevance: Compound B3 features a 7H-pyrrolo[2,3-d]pyrimidine moiety as a core structural component, which directly connects to a piperidine ring at the 4-position. This connection point is analogous to the 4-amino substitution in methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. This structural similarity highlights the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in developing bioactive compounds. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic Acid (Compound 4)

Compound Description: This compound is a classical 6-5 ring-fused analog designed as a thymidylate synthase (TS) inhibitor and antitumor agent. It exhibits greater potency in inhibiting human TS compared to PDDF, ZD1694, and LY231514. Importantly, compound 4 doesn't act as a substrate for human FPGS, potentially circumventing a resistance mechanism observed with some antifolates. []

Relevance: This compound and methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share the 2-amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidine core structure. This shared core highlights the exploration of modifications at the 5-position within this class of compounds. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (Compound 5)

Compound Description: Similar to compound 4, this compound is also a classical 6-5 ring-fused analog designed as a TS inhibitor and antitumor agent. It demonstrates potent inhibition of human TS, surpassing the potency of PDDF, ZD1694, and LY231514. Notably, compound 5 doesn't act as a substrate for human FPGS. []

Relevance: This compound exhibits the same structural relationship to methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate as compound 4. They both share the 2-amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidine core, emphasizing the significance of the 5-position for structural modifications in this family of compounds. []

6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione

Compound Description: This compound was synthesized using a microwave-assisted cyclocondensation reaction involving aminopyrimidine and pyruvic acid, with cerium ammonium nitrate (CAN) acting as a catalyst. []

Relevance: While this compound possesses a more complex structure compared to methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, they both belong to the broader category of pyrrolo[2,3-d]pyrimidine derivatives. This shared scaffold highlights a common starting point for their synthesis and suggests potential similarities in their chemical properties. []

N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic acid (Compound 4)

Compound Description: This compound is a three-atom-bridged analog of TNP-351, synthesized and evaluated for its anticancer properties. []

Relevance: Compound 4 and methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share the 2-amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidine core, with modifications at the 5-position. This structural similarity suggests that they may belong to the same class of compounds and may even exhibit similar biological activities. []

N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (Compound 5)

Compound Description: Similar to compound 4, this compound is a three-atom-bridged analog of TNP-351 synthesized and assessed for its anticancer activity. []

Relevance: Compound 5 also shares the 2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidine core with methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, differing in the substituent at the 5-position. This similarity further emphasizes the importance of modifications at the 5-position in modulating the biological activity of this compound class. []

N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl ]-benzoyl]-L-glutamic acid (LY231514)

Compound Description: LY231514 is a pyrrolo[2,3-d]pyrimidine-based antifolate that has undergone extensive Phase II clinical trials. It inhibits various folate-requiring enzymes, including TS, DHFR, and GARFT. LY231514 requires polyglutamation and transport via the reduced folate carrier for optimal cytotoxic potency. []

Relevance: This compound features the same 2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine core structure as methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, although it has an ethyl linker connecting the core to a benzoyl-L-glutamic acid moiety at the 5-position. This structural similarity highlights the significance of the 2-amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidine core in the development of antifolate agents. []

2,4-diaminothieno[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine Derivatives

Compound Description: This series of compounds were synthesized and investigated for their potential as therapeutic agents. []

Relevance: Although these compounds differ from methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate by featuring either a thieno[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine core with 2,4-diamino substitutions, they highlight the importance of these core structures in medicinal chemistry. []

5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine (Compound 6b)

Compound Description: Compound 6b is an O-glycoside synthesized as part of research on nucleoside analogs. Its UV spectra closely resemble those of 4-methoxy-5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine until a pH of 2, after which hydrolysis of the glycosidic bond occurs. []

Relevance: Though structurally distinct from methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, Compound 6b shares the core pyrrolo[2,3-d]pyrimidine scaffold. This underscores the relevance of this specific scaffold in nucleoside analog research and potentially in broader medicinal chemistry applications. []

N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-propyl]benzoyl]-L-glutamic acid (TNP-351, 1b)

Compound Description: TNP-351 is an antitumor agent whose structure served as a basis for developing various analogs by substituting the glutamic acid moiety with Nω-masked ornithine groups. These modifications aimed to improve its antitumor activity and uptake via the reduced folate carrier. []

Relevance: TNP-351 and methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate both feature the 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine core, highlighting the significance of this core in designing antitumor agents. []

N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (Compound 3)

Compound Description: Compound 3 is a novel classical antifolate designed as a dual inhibitor of human DHFR and TS. Notably, it's the first reported 2,4-diamino classical antifolate with this dual inhibitory activity. []

Relevance: Despite the different substitution pattern, compound 3 and methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate belong to the same family of 2,4-diamino-pyrrolo[2,3-d]pyrimidine compounds. This commonality underscores the potential of this scaffold in developing dual DHFR-TS inhibitors. []

N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (Compound 4)

Compound Description: This novel classical antifolate functions as a dual DHFR-TS inhibitor, specifically targeting the bifunctional enzyme found in Toxoplasma gondii. It exhibits substrate activity for FPGS. []

Relevance: Although structurally different from methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, compound 4 shares the core 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine structure, highlighting the potential of this scaffold for developing dual DHFR-TS inhibitors. []

N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methane sulphonamide

Compound Description: This compound acts as a Janus kinase inhibitor, showing promise for treating allergic reactions, atopic dermatitis, eczema, and pruritus. [, , ]

Relevance: It shares the 7H-pyrrolo[2,3-d]pyrimidine core with methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, emphasizing the importance of this core structure in developing kinase inhibitors. [, , ]

2,4-diamino-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine (Compound 17)

Compound Description: Synthesized as a potential antiviral agent, Compound 17 displayed modest activity against human cytomegalovirus (HCMV) but showed no significant activity against herpes simplex virus type 1 (HSV-1). []

Relevance: Compound 7 shares the 2,4-diaminopyrrolo[2,3-d]pyrimidine core with methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, differing in the substituent at the 5-position. This comparison suggests that while the core itself is important for DHFR inhibitory activity, specific modifications at the 5-position significantly impact the overall potency and activity profile. []

Nα-[4-[N-[(2,4-diaminothieno[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-Nδ-hemiphthaloyl-L-ornithine (Compound 8)

Compound Description: Similar to compound 7, compound 8 is a DHFR inhibitor with significantly reduced DHFR binding, growth inhibition of CCRF-CEM cells, and RFC affinity compared to its pteridine counterpart, PT523. []

Relevance: Although structurally distinct due to its thieno[2,3-d]pyrimidine core, Compound 8's structural comparison with methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate highlights the exploration of both pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores in targeting DHFR. This difference in core structure could potentially contribute to variations in their pharmacological profiles. []

N-[4-[N-[(2,4-diaminothieno[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (Compound 12)

Compound Description: This compound, designed as a DHFR inhibitor, exhibits significantly lower antifolate activity compared to its glutamate analog, aminopterin (AMT). []

Relevance: Similar to compound 8, Compound 12 also features a thieno[2,3-d]pyrimidine core. Despite this difference from the pyrrolo[2,3-d]pyrimidine core in methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, both compounds emphasize the exploration of these related core structures in developing DHFR inhibitors. []

5-Hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles (VIIb-d) and 5-hydroxy-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, ethyl ester (VIIa)

Compound Description: This series of compounds represents derivatives of pyrrolo[2,3-d]pyrimidine, a heterocyclic scaffold found in numerous bioactive compounds. The presence of a hydroxy group at the 5-position allows for further derivatization through reactions such as methylation, acetylation, and tosylation. []

Relevance: These compounds, along with methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, belong to the pyrrolo[2,3-d]pyrimidine family. The variations in substituents and functional groups highlight the versatility of this core structure in drug design and emphasize the impact of specific substitutions on the compound's properties and potential applications. []

3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile

Compound Description: This compound acts as a potent and selective inhibitor of JAK3, a protein tyrosine kinase involved in immune responses. It has potential applications in treating diseases like rheumatoid arthritis, organ transplant rejection, and certain types of cancers. [, ]

Relevance: It shares the 7H-pyrrolo[2,3-d]pyrimidine core with methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, demonstrating the versatility of this scaffold for developing inhibitors targeting various biological pathways, including those mediated by JAK3. [, ]

Synthesis Analysis

The synthesis of methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  2. Reagents: Methylamine is commonly used in conjunction with a base such as sodium hydride to facilitate the reaction.
  3. Reaction Conditions: The reaction is usually conducted under controlled conditions to optimize yield and minimize by-products. For instance, temperatures are maintained between 0°C and 100°C depending on the specific reaction phase .

Industrial Production Methods

In industrial settings, the synthesis may be adapted for large-scale production using continuous flow reactors and automated systems. This approach ensures consistent quality and yield while optimizing reaction conditions to minimize waste .

Molecular Structure Analysis

The molecular formula for methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is C_8H_9N_3O_2. The compound features:

  • Pyrrolopyrimidine Core: A bicyclic structure that contributes to its biological activity.
  • Functional Groups: The presence of an amino group at the 4-position and a carboxylate ester at the 5-position enhances its solubility and reactivity.

Structural Characteristics

The compound's three-dimensional structure can be analyzed through X-ray crystallography or NMR spectroscopy to understand its conformation and interactions with biological targets .

Chemical Reactions Analysis

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions:

  1. Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
  2. Oxidation and Reduction: The compound can be oxidized or reduced using agents like potassium permanganate or lithium aluminum hydride.
  3. Cyclization Reactions: It can also undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

  • Substitution: Typically involves bases such as triethylamine.
  • Oxidation: Requires oxidizing agents under acidic or basic conditions.
  • Reduction: Often performed under controlled atmospheres with specific catalysts .
Mechanism of Action

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exerts its pharmacological effects primarily through inhibition of protein kinases:

  1. Target Interaction: It binds selectively to Protein Kinase B (Akt) and other kinases involved in cell signaling pathways.
  2. Biochemical Pathways: By inhibiting these kinases, the compound disrupts pathways crucial for cell growth and survival, particularly in cancer cells and Mycobacterium tuberculosis .

Result of Action

The inhibition leads to reduced proliferation of cancer cells and bacterial growth, making it a valuable candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Enhanced solubility due to the methyl ester group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic functional groups .
Applications

Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several significant applications:

  1. Pharmaceutical Development: It is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit key signaling pathways involved in tumor growth.
  2. Antimicrobial Activity: The compound shows promise against Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis infections .
  3. Research Tool: It serves as a valuable tool in biochemical research for studying kinase activity and signaling pathways.

Properties

CAS Number

126149-77-7

Product Name

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

IUPAC Name

methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H3,9,10,11,12)

InChI Key

CZYXVFNNUIUREC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC2=NC=NC(=C12)N

Canonical SMILES

COC(=O)C1=CNC2=NC=NC(=C12)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.